Acenaphthene-5-carbonyl chloride
Description
Acenaphthene-5-carbonyl chloride is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, functionalized with a carbonyl chloride (-COCl) group at the 5-position. Acenaphthene derivatives are characterized by fused benzene and naphthalene-like rings, imparting rigidity and planar geometry.
Properties
CAS No. |
16331-49-0 |
|---|---|
Molecular Formula |
C13H9ClO |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-5-carbonyl chloride |
InChI |
InChI=1S/C13H9ClO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 |
InChI Key |
MZNZTFSYLQWZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methylthiophene-2-carbonyl Chloride
Structural Differences :
- Core Aromatic System : Acenaphthene-5-carbonyl chloride features a polycyclic aromatic backbone, while 5-methylthiophene-2-carbonyl chloride (CAS 50987-66-1) is based on a thiophene ring (a sulfur-containing heterocycle) .
- Substituents : The thiophene derivative has a methyl group at the 5-position, whereas the acenaphthene analog lacks alkyl substituents but includes a fused aromatic system.
Physicochemical Properties :
Acenaphthene, 5-chloro (CAS 5209-33-6)
Key differences include:
- Functional Group : The chloro substituent (-Cl) vs. carbonyl chloride (-COCl).
- Boiling Points : Under reduced pressure, 5-chloroacenaphthene exhibits boiling points of 592.2 K (1.03 bar) and 436.2 K (0.017 bar) . Carbonyl chloride derivatives typically have higher boiling points due to polar functional groups.
Research Findings and Data Gaps
- Reactivity Trends : Thiophene-based carbonyl chlorides generally exhibit faster reaction kinetics in acylations compared to polycyclic analogs, attributed to reduced steric hindrance and enhanced electron density from sulfur .
- Thermal Stability : Acenaphthene derivatives, with fused aromatic systems, likely decompose at higher temperatures than thiophene analogs, though experimental data is lacking.
- Synthetic Utility : Both compounds serve as acylating agents, but the choice depends on the desired steric and electronic effects in the target molecule.
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